N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a benzamide core (the 4-methoxybenzamide part) linked to a 1,2,4-thiadiazole ring (with a 3-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) substituent).
- The compound’s aromatic rings and heterocyclic moieties contribute to its potential biological activities.
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide: is a heterocyclic compound that combines several functional groups, making it chemically interesting.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on known reactions.
Reaction Conditions: These would typically involve refluxing the reactants in suitable solvents (e.g., chlorinated solvents like dichloromethane or chloroform).
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity likely involves electrophilic aromatic substitution due to the presence of aromatic rings.
Common Reagents and Conditions:
Major Products: The major product would be the target compound itself.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: Possible applications in materials science, drug discovery, or agrochemicals.
Mechanism of Action
Targets: We’d need specific studies, but potential targets could include enzymes, receptors, or cellular pathways.
Pathways: Investigate how the compound modulates cellular processes (e.g., signaling pathways, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the triazole-thiadiazole combination).
Similar Compounds: While I don’t have a direct list, related compounds might include other benzamides, triazoles, or thiadiazoles.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Properties
Molecular Formula |
C19H15ClN6O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-5-3-4-13(20)10-14)17-21-19(29-24-17)22-18(27)12-6-8-15(28-2)9-7-12/h3-10H,1-2H3,(H,21,22,24,27) |
InChI Key |
XCUDNDMHBUJITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.